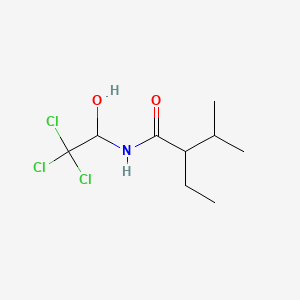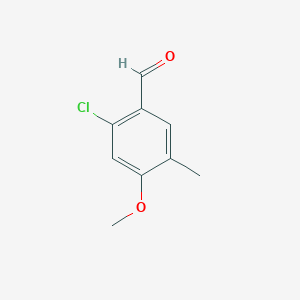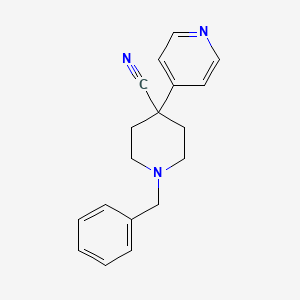![molecular formula C4H3N5OS B13943335 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one CAS No. 20085-44-3](/img/structure/B13943335.png)
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide . The reaction conditions often include stirring the reaction mixture at room temperature for an extended period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom using reagents like allyl bromide or bromoethane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Oxidation and Reduction:
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position of the triazolotriazine ring.
Scientific Research Applications
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s structural similarity to purines makes it a potential scaffold for designing biologically active molecules, including antiviral and anticancer agents.
Materials Science: The unique electronic properties of the triazolotriazine ring system make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and nucleic acid binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one involves its interaction with biological targets, such as enzymes and nucleic acids. The compound’s heterocyclic structure allows it to mimic natural nucleobases, enabling it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones: These compounds share a similar triazolotriazine core and have been studied for their antiviral properties.
5,7-diamino[1,2,4]triazolo[1,2-a][1,3,5]triazin-7-ones:
Uniqueness
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one is unique due to the presence of the sulfanylidene group, which can impart distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
20085-44-3 |
|---|---|
Molecular Formula |
C4H3N5OS |
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one |
InChI |
InChI=1S/C4H3N5OS/c10-4-8-3(11)7-2-5-1-6-9(2)4/h1H,(H2,5,6,7,8,10,11) |
InChI Key |
UTKCQXSWJWRQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=S)NC(=O)N2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


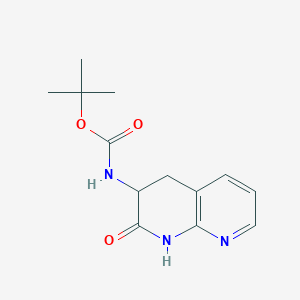
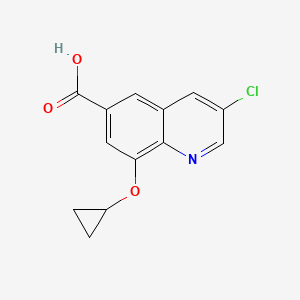
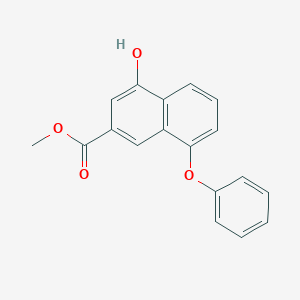

![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
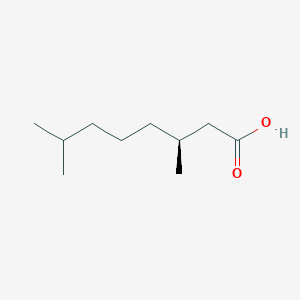
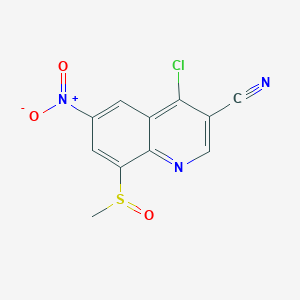

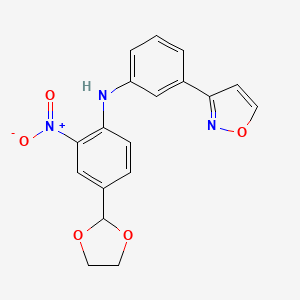
![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)

